

Inter-laboratory comparison of [18F]MK-6240 synthesis from precursor

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An Inter-laboratory Comparison of [18F]MK-6240 Synthesis from Precursor

This guide provides a comparative overview of two prominent methods for the synthesis of [18F]MK-6240, a positron emission tomography (PET) tracer used for imaging neurofibrillary tangles. The information is intended for researchers, scientists, and drug development professionals involved in the production of PET radiopharmaceuticals.

Data Presentation

The following table summarizes the key quantitative data from two published synthesis methods for [18F]MK-6240.



Parameter	Method 1: Collier et al. (2017)	Method 2: Hopewell et al. (2018)
Synthesis Module	GE Healthcare TRACERlab™ FXFN	IBA Synthera+
Precursor	5-diBoc-6-nitro precursor	N-[(tert-butoxy)carbonyl]-N-(6- nitro-3-[1H-pyrrolo[2,3- c]pyridin-1-yl]isoquinolin-5-yl) carbamate (di-Boc-protected nitro precursor)
Fluorination Agent	Potassium cryptand [18F]fluoride (K[18F]/K222)	[18F]fluoride with Tetraethylammonium hydrogen carbonate (TEA HCO3)
Deprotection Step	Acid deprotection	Concurrent with fluorination at elevated temperature
Radiochemical Yield (uncorrected, at end of synthesis)	7.5 ± 1.9%	5.2 ± 1.0%
Radiochemical Yield (decay corrected, from end of bombardment)	Not Reported	9.8 ± 1.8%
Specific Activity (at end of synthesis)	222 ± 67 GBq/μmol (6.0 ± 1.8 Ci/μmol)	Not Reported directly at EOS, but Molar Activity is higher
Molar Activity	Not Reported	912 ± 322 GBq/μmol (24.7 ± 8.7 mCi/μmol)
Synthesis Time	90 min	Not explicitly stated, but described as simplified and reducing operations
Radiochemical Purity	Not explicitly stated, but meets FDA and USP requirements	> 95% (99.1% ± 0.3%)

Experimental Protocols



Method 1: Two-Step Automated Synthesis (Collier et al., 2017)

This method utilizes a fully automated two-step radiosynthesis on a GE Healthcare TRACERIab™ FXFN module.[1][2]

- Fluorination: The 5-diBoc-6-nitro precursor is subjected to nucleophilic fluorination using potassium cryptand [18F]fluoride (K[18F]/K222) with conventional heating.[1][2]
- Deprotection: An acid deprotection step is performed to remove the Boc protecting groups.[1]
- Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC) under isocratic conditions.[1][2]
- Formulation: The isolated product is diluted with a formulation solution and sterile filtered.[1]

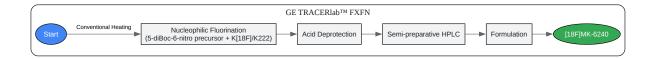
Method 2: Simplified One-Step Synthesis (Hopewell et al., 2018)

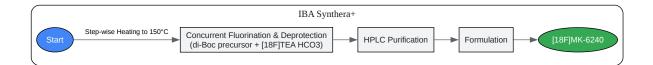
This method describes a simplified, cGMP-compliant automated synthesis on an IBA Synthera+ module.[3][4] This approach was developed in part due to difficulties in reproducing the yields of the two-step method.[3]

- Combined Fluorination and Deprotection: The di-Boc-protected nitro precursor is reacted with [18F]fluoride using tetraethylammonium hydrogen carbonate (TEA HCO3) as the complexing agent in DMSO. The reaction is heated stepwise up to 150°C, which facilitates both the [18F]fluoride incorporation and the removal of the Boc protecting groups in a single step.[3][4] This eliminates the need for a separate acidic deprotection step.[3][4]
- Purification: The product is purified via HPLC. The elimination of the acid deprotection step avoids the need for neutralization of the crude product mixture prior to HPLC, reducing potential losses.[3][4]
- Formulation: The final product is formulated for injection.[4]



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